Ring Size Effect on Potency: Azepane vs. Piperidine Core Antiproliferative Activity
In a systematic scaffold‑hopping study of the proteasome deubiquitinase inhibitor b‑AP15, three matched molecular pairs that contain either a piperidine or an azepane central ring were evaluated in HCT116 colon cancer cells (72‑h exposure, FMCA viability assay) [1]. In the most divergent pair the azepane congener was 8‑fold more potent than its piperidine analogue (IC₅₀ 0.86 µM vs. 6.9 µM) [1]. Although the specific side chains differ from N-[(azepan‑3‑yl)methyl]propanamide, the data demonstrate that the seven‑membered azepane core can impart a quantitative gain in on‑target potency that cannot be recapitulated by the piperidine isostere.
| Evidence Dimension | In vitro antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | Azepane derivative (compound 5d): IC₅₀ 0.86 µM (HCT116, 72 h) [1] |
| Comparator Or Baseline | Piperidine derivative (compound 5c): IC₅₀ 6.9 µM (HCT116, 72 h) [1] |
| Quantified Difference | 8.0‑fold improvement in potency for azepane vs. piperidine scaffold |
| Conditions | HCT116 colon cancer cell line; 72‑h continuous exposure; viability determined by fluorometric microculture cytotoxicity assay (FMCA) |
Why This Matters
The azepane ring in N-[(azepan‑3‑yl)methyl]propanamide provides a conformational bias that can translate into >8‑fold potency improvement, making it a superior scaffold for hit expansion relative to piperidine analogues.
- [1] Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor b-AP15. Eur. J. Med. Chem. 2015, PMC4846425. Figure 1C and associated IC₅₀ data. View Source
